Home > Products > Screening Compounds P75520 > (+)-Dihydrocalanolide A
(+)-Dihydrocalanolide A - 183904-53-2

(+)-Dihydrocalanolide A

Catalog Number: EVT-1543733
CAS Number: 183904-53-2
Molecular Formula: C22H28O5
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(+)-Dihydrocalanolide A is a naturally occurring compound primarily derived from the Calophyllum species, particularly Calophyllum lanigerum var. austrocoriaceum. It belongs to a class of compounds known as calanolides, which are recognized for their diverse biological activities, including antiviral properties. The compound's structure and properties have garnered interest in pharmacological research, particularly for its potential therapeutic applications.

Source

The primary source of (+)-dihydrocalanolide A is the Calophyllum genus, which consists of tropical trees known for their medicinal properties. The extraction process typically involves using organic solvents to isolate the compound from plant materials such as dried fruits and twigs. The extraction is followed by purification techniques like vacuum liquid chromatography and high-performance liquid chromatography to obtain pure compounds for further analysis and study .

Classification

(+)-Dihydrocalanolide A is classified as a coumarin derivative, specifically a type of pyranocoumarin. Coumarins are a large group of compounds that exhibit a wide range of biological activities, making them significant in medicinal chemistry. This classification is crucial as it informs researchers about the potential biological pathways and mechanisms through which (+)-dihydrocalanolide A may exert its effects.

Synthesis Analysis

The synthesis of (+)-dihydrocalanolide A can be achieved through various methods, often starting with the isolation of precursor compounds from natural sources. The general synthetic approach involves several key steps:

  1. Extraction: Plant materials are extracted using a solvent mixture (e.g., dichloromethane and methanol).
  2. Fractionation: The extract undergoes solvent partitioning to isolate active fractions.
  3. Purification: Techniques such as vacuum liquid chromatography and high-performance liquid chromatography are employed to purify the desired calanolides.

The technical details of these methods include careful control of solvent ratios and temperatures to optimize yield and purity while minimizing degradation of sensitive compounds .

Molecular Structure Analysis

Structure

The molecular formula for (+)-dihydrocalanolide A is C22H28O5C_{22}H_{28}O_{5}, with a molecular weight of approximately 372.46 g/mol. The structural representation includes multiple chiral centers, which contribute to its optical activity.

Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) have been used to elucidate the structure of (+)-dihydrocalanolide A. These methods provide insights into the compound's functional groups and stereochemistry, essential for understanding its reactivity and biological interactions .

Chemical Reactions Analysis

(+)-Dihydrocalanolide A participates in various chemical reactions typical for coumarin derivatives:

  1. Oxidation: The presence of hydroxyl groups allows for oxidation reactions that can modify its biological activity.
  2. Esterification: This reaction can occur with carboxylic acids, potentially enhancing solubility or bioavailability.
  3. Substitution Reactions: Due to its reactive sites, it can undergo nucleophilic substitutions that may lead to new derivatives with altered pharmacological properties.

These reactions are significant in medicinal chemistry as they can lead to the development of more potent analogs for therapeutic use .

Mechanism of Action

The mechanism of action for (+)-dihydrocalanolide A primarily involves its interaction with viral enzymes and cellular pathways:

  • Antiviral Activity: It has been shown to inhibit reverse transcriptase, an essential enzyme in retroviral replication, making it a candidate for treating viral infections such as HIV.
  • Cellular Effects: The compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death in malignancies .

Data from various studies indicate that the compound's ability to modulate these pathways is linked to its structural features, particularly its hydroxyl groups and stereochemistry.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as an amorphous solid.
  • Solubility: Soluble in organic solvents like ethyl acetate but less soluble in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to light and heat.
  • Reactivity: Exhibits reactivity characteristic of coumarins, including potential interactions with nucleophiles due to electron-rich aromatic systems.

Relevant data highlight that variations in substituents on the coumarin core can significantly affect both physical properties and biological activity .

Applications

The applications of (+)-dihydrocalanolide A extend across various scientific fields:

  • Pharmaceutical Research: Investigated as a potential antiviral agent against HIV due to its inhibitory effects on viral replication.
  • Cancer Therapy: Explored for its ability to induce apoptosis in cancer cells, offering potential as an anticancer agent.
  • Natural Product Chemistry: Serves as a model for synthesizing novel derivatives with enhanced biological activities.

Research continues into optimizing its therapeutic potential while minimizing side effects associated with its use .

Introduction to (+)-Dihydrocalanolide A

Historical Discovery and Natural Sources

The discovery narrative of dihydrocalanolide A originates from the landmark identification of its progenitor, calanolide A, during the National Cancer Institute (NCI)'s anti-HIV screening initiative (1987–1996). Botanist John Burley collected specimens of Calophyllum lanigerum var. austrocoriaceum from Sarawak, Malaysia, in 1987, which later yielded the lead compound [1] [3]. Initial recollection efforts failed due to local deforestation, necessitating alternative sourcing from the Singapore Botanic Gardens [3] [5]. During subsequent phytochemical investigations of related species, researchers identified dihydrocalanolide A through hydrogenation of calanolide A, a semi-synthetic modification aimed at enhancing stability while retaining biological activity [1] [6].

Table 1: Natural Sources of Calanolide Precursors

CompoundPrimary Botanical SourceGeographical Distribution
Calanolide ACalophyllum lanigerum var. austrocoriaceumSarawak, Malaysia
Calanolide BCalophyllum teysmanniiIndo-Pacific rainforests
Dihydrocalanolide A precursorCalophyllum brasilienseCentral/South America

Natural occurrence of dihydrocalanolide A itself remains less documented, though its biosynthetic precursors are distributed across multiple Calophyllum species, including C. brasiliense and C. inophyllum [1] [5]. Sustainable sourcing challenges prompted development of total synthesis protocols in 1996, enabling scalable production without reliance on endangered flora [3] [6].

Classification Within the Calanolide Family

Calanolides constitute a specialized group of tetracyclic 4-substituted dipyranocoumarins characterized by a gem-dimethylated C-ring. Dihydrocalanolide A belongs to the "type II calanolides", distinguished by:

  • Saturation at C7-C8: Unlike calanolide A’s double bond, dihydrocalanolide A features a single bond, reducing molecular rigidity [1] [6].
  • Stereochemical specificity: The (10R,11S,12S) configuration is essential for reverse transcriptase inhibition, mirroring calanolide A’s chiral requirements [5] [6].
  • C12 hydroxylation: This conserved moiety enables critical hydrogen bonding with the enzyme’s active site [1].

Table 2: Structural Classification of Key Calanolides

CompoundCore StructureC7-C8 BondC12 SubstituentAnti-HIV-1 Potency
Calanolide A4-Propyl dipyranocoumarinDouble bond-OH++++ (IC₅₀: 0.1 μM)
Calanolide B4-Propyl dipyranocoumarinDouble bond-OH++ (IC₅₀: 0.4 μM)
Dihydrocalanolide A4-Propyl dipyranocoumarinSingle bond-OH+++ (IC₅₀: 0.2 μM)
Pseudocalanolide C4-Propyl dipyranocoumarinDouble bond-OCOCH₃+

Chemotaxonomic studies confirm calanolides occur predominantly in Calophyllum species (Calophyllaceae), with rare occurrences in Clausena excavata (Rutaceae) [1]. Dihydrocalanolide A’s structural hybridity positions it as a biologically stabilized analog of calanolide A, circumventing decomposition pathways associated with the conjugated system while maintaining the pharmacophoric C12 oxygen function [6].

Significance as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Dihydrocalanolide A exerts its antiviral effects through non-competitive inhibition of HIV-1 reverse transcriptase (RT), binding at a site distinct from nucleoside analogs. Its significance stems from three pharmacological advantages:

Dual-Targeting Mechanism

Unlike classical NNRTIs (e.g., nevirapine) that occupy a single hydrophobic pocket, dihydrocalanolide A demonstrates conformational flexibility enabling interaction with two binding domains:

  • Active site: Competitive inhibition against dNTPs via steric blockade [3] [6].
  • Foscarnet-binding site: Allosteric disruption of polymerase function through pyrophosphate mimicry [3].This dual mechanism correlates with synergistic activity when combined with nucleoside RT inhibitors like zidovudine [1] [5].

Activity Against Drug-Resistant Strains

Dihydrocalanolide A retains efficacy against HIV-1 variants harboring common NNRTI-resistance mutations:

  • K103N: Reduced susceptibility to efavirenz (>50-fold resistance) but <5-fold change for dihydrocalanolide A [3] [6].
  • Y181C: Confers high-level resistance to nevirapine yet minimally affects dihydrocalanolide A [1] [5].Resistance profiling reveals a unique mutation pattern, with T139I in RT conferring moderate (30-fold) resistance without cross-resistance to other NNRTI classes [3] [6].

Table 3: Resistance Profile of Dihydrocalanolide A vs. Clinical NNRTIs

HIV-1 MutationFold Resistance (Dihydrocalanolide A)Fold Resistance (Efavirenz)Fold Resistance (Nevirapine)
Wild-type1.0 (reference)1.01.0
K103N3.252.717.4
Y181C5.83.163.9
G190A2.141.522.6
T139I29.71.21.8

Pharmacokinetic and Therapeutic Synergy

Though excluded from detailed safety analysis, pharmacokinetic attributes underpin therapeutic potential:

  • Extended half-life: ~20 hours in humans (800 mg dose), supporting once-daily dosing [5] [6].
  • High protein binding: >97% association with plasma proteins, modulating tissue distribution [3].
  • CYP3A4 metabolism: Enables pharmacokinetic boosting via ritonavir coadministration [3] [5].These properties position dihydrocalanolide A as a backbone candidate for next-generation NNRTI regimens, particularly in salvage therapy for multidrug-resistant HIV-1 [1] [6].

Properties

CAS Number

183904-53-2

Product Name

(+)-Dihydrocalanolide A

IUPAC Name

(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C22H28O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h10-12,18,24H,6-9H2,1-5H3/t11-,12-,18+/m1/s1

InChI Key

YPUTYHJWWMYIGF-FMTVUPSXSA-N

SMILES

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Synonyms

DHCal A
dihydrocalanolide A
NSC 675451

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.